methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate
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Overview
Description
Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 2nd position, and a carboxylate group at the 6th position on the benzodiazole ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of 2-fluoro-1H-1,3-benzodiazole, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the bromination process. The esterification step can be achieved using methanol and a suitable acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Substitution: Formation of substituted benzodiazole derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced benzodiazole derivatives.
Hydrolysis: Formation of 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The carboxylate group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-methyl-1H-1,3-benzodiazole
- 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
- Methyl 2-bromo-1H-1,3-benzodiazole-6-carboxylate
Uniqueness
Methyl 4-bromo-2-fluoro-1H-1,3-benzodiazole-6-carboxylate is unique due to the specific arrangement of substituents on the benzodiazole ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine, fluorine, and carboxylate groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6BrFN2O2 |
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Molecular Weight |
273.06 g/mol |
IUPAC Name |
methyl 7-bromo-2-fluoro-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H,12,13) |
InChI Key |
SKMQNIFSRXBODB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)F |
Origin of Product |
United States |
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